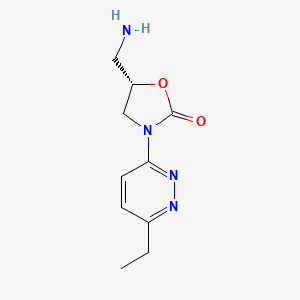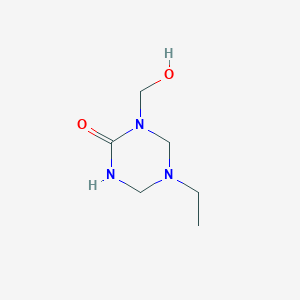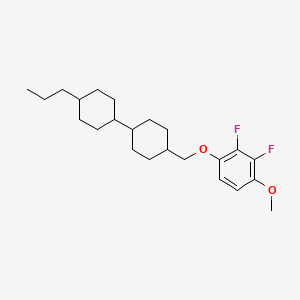![molecular formula C22H18O2 B13124334 1-[(4-Methoxyphenyl)methoxy]anthracene CAS No. 917985-33-2](/img/structure/B13124334.png)
1-[(4-Methoxyphenyl)methoxy]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxybenzyl)oxy)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 1-((4-Methoxybenzyl)oxy)anthracene is characterized by the presence of a methoxybenzyl group attached to the anthracene core through an oxygen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxybenzyl)oxy)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Anthracene+4-Methoxybenzyl chlorideK2CO3,DMF1-((4-Methoxybenzyl)oxy)anthracene
Industrial Production Methods: Industrial production of 1-((4-Methoxybenzyl)oxy)anthracene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Methoxybenzyl)oxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Aplicaciones Científicas De Investigación
1-((4-Methoxybenzyl)oxy)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxybenzyl)oxy)anthracene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing damage to targeted cells. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Anthracene: The parent compound without the methoxybenzyl group.
Anthraquinone: An oxidized derivative of anthracene.
9,10-Diphenylanthracene: A derivative with phenyl groups attached to the anthracene core.
Uniqueness: 1-((4-Methoxybenzyl)oxy)anthracene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and potential biological activities compared to its parent compound, anthracene.
Propiedades
Número CAS |
917985-33-2 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methoxy]anthracene |
InChI |
InChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3 |
Clave InChI |
LLIMHYHTKPOKAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)
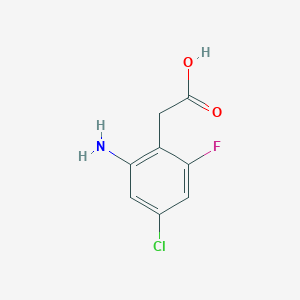
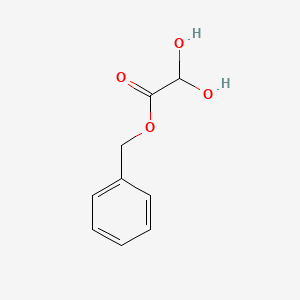

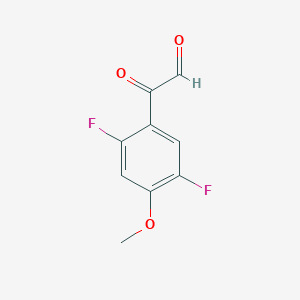
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

